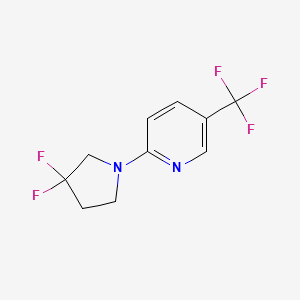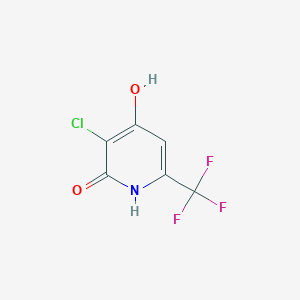
2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine, also known as DFTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and fluorine atoms in its structure.
Wirkmechanismus
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine is not fully understood, but it is believed to act as an inhibitor of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in the disruption of nerve impulses.
Biochemical and Physiological Effects:
2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine has been shown to have a range of biochemical and physiological effects. Inhibition of acetylcholinesterase by 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine can lead to a range of effects such as muscle weakness, respiratory failure, and convulsions. 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine has also been shown to have an effect on the immune system, with studies showing that it can modulate the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine in lab experiments is its high purity and stability, which makes it easy to handle and store. However, one of the limitations of using 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
The potential applications of 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine in various fields provide numerous opportunities for future research. Some of the future directions for research on 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine include:
1. Development of new drugs: Further research on the inhibitory effects of 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine on enzymes could lead to the development of new drugs for the treatment of various diseases.
2. Synthesis of new materials: Investigation of the properties of 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine and its derivatives could lead to the synthesis of new materials with unique properties.
3. Study of its effects on the nervous system: Further research on the effects of 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine on the nervous system could lead to a better understanding of its mechanism of action and potential therapeutic applications.
4. Investigation of its potential as a pesticide: Further research on the ability of 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine to disrupt the nervous system of insects could lead to its use as a pesticide.
Conclusion:
In conclusion, 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine could lead to the development of new drugs, the synthesis of new materials, and a better understanding of its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine has been identified as a potential scaffold for the development of new drugs that target specific proteins. It has been shown to have inhibitory effects on certain enzymes, making it a promising candidate for the treatment of various diseases. In agrochemicals, 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine has been studied for its potential use as a pesticide due to its ability to disrupt the nervous system of insects. In material science, 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine has been investigated for its potential use in the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5N2/c11-9(12)3-4-17(6-9)8-2-1-7(5-16-8)10(13,14)15/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYKZQOQFBTUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Racemic-(2R,3aR,6aR)-tert-butyl 2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1408637.png)




![Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1408645.png)




![2-Fluorobenzo[d]thiazol-5-ol](/img/structure/B1408656.png)


